molecular formula C8H13NO B13796809 2-(Acetylmethylene)tetrahydropyridine

2-(Acetylmethylene)tetrahydropyridine

Cat. No.: B13796809
M. Wt: 139.19 g/mol
InChI Key: GQTROZSIASULKJ-UHFFFAOYSA-N
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Description

2-Propanone, 1-(2-piperidinylidene)-(9ci) is a chemical compound with the molecular formula C8H13NO It is a derivative of acetone and piperidine, featuring a piperidinylidene group attached to the acetone backbone

Synthetic Routes and Reaction Conditions:

    Condensation Reaction: One common method for synthesizing 2-Propanone, 1-(2-piperidinylidene)-(9ci) involves the condensation of acetone with piperidine under acidic or basic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sodium hydroxide to facilitate the formation of the piperidinylidene group.

    Cyclization Reaction: Another approach involves the cyclization of a suitable precursor, such as 1-(2-bromoethyl)-2-propanone, with piperidine. This reaction can be carried out in the presence of a base like potassium carbonate to promote the cyclization process.

Industrial Production Methods: Industrial production of 2-Propanone, 1-(2-piperidinylidene)-(9ci) may involve large-scale condensation reactions using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure the efficient production of the compound.

Types of Reactions:

    Oxidation: 2-Propanone, 1-(2-piperidinylidene)-(9ci) can undergo oxidation reactions to form corresponding oxides or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where the piperidinylidene group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, presence of a base or acid catalyst.

Major Products Formed:

    Oxidation: Ketones, oxides.

    Reduction: Secondary amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Propanone, 1-(2-piperidinylidene)-(9ci) has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.

    Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Propanone, 1-(2-piperidinylidene)-(9ci) involves its interaction with molecular targets such as enzymes or receptors. The piperidinylidene group can form hydrogen bonds or hydrophobic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Propanone, 1-(1-methyl-2-piperidinylidene)-: This compound has a similar structure but features a methyl group on the piperidinylidene ring.

    2-Propanone, 1-(2-pyrrolidinylidene)-: This compound has a pyrrolidinylidene group instead of a piperidinylidene group.

Uniqueness: 2-Propanone, 1-(2-piperidinylidene)-(9ci) is unique due to its specific piperidinylidene substitution, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-piperidin-2-ylidenepropan-2-one

InChI

InChI=1S/C8H13NO/c1-7(10)6-8-4-2-3-5-9-8/h6,9H,2-5H2,1H3

InChI Key

GQTROZSIASULKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=C1CCCCN1

Origin of Product

United States

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